Vinyl Chloride

Description

Polyvinyl chloride latex is a viscous white liquid. A 51% by mass emulsion of polyvinyl chloride in water. (NTP, 1992)

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals.

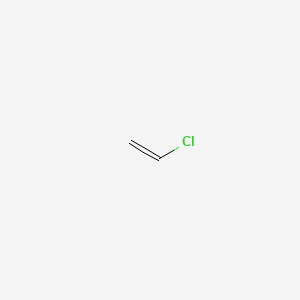

Chloroethene is a monohaloethene that is ethene in which one of the hydrogens has been replaced by a chloro group. It has a role as a carcinogenic agent. It is a member of chloroethenes, a monohaloethene and a gas molecular entity.

Vinyl Chloride is a chlorinated hydrocarbon occurring as a colorless, highly flammable gas with a mild, sweet odor that may emit toxic fumes of carbon dioxide, carbon monoxide, hydrogen chloride and phosgene when heated to decomposition. Vinyl chloride is primarily used to make polyvinyl chloride to manufacture plastics. Exposure to this substance affects the central and peripheral nervous system and causes liver damage. Prolonged exposure to vinyl chloride can cause a set of symptoms that is characterized by Raynaud's phenomenon, joint and muscle pain and scleroderma-like skin changes. Vinyl chloride is a known human carcinogen and is associated with an increased risk of developing liver cancer, predominantly angiosarcoma of the liver, but is also linked to brain and lung cancer as well as cancer of the lymphatic and hematopoietic system. (NCI05)

Vinyl chloride can cause cancer according to California Labor Code.

Vinyl chloride is a man-made organic compound, formed when other substances such as trichloroethane, trichloroethylene, and tetrachloroethylene are broken down. In its monomer form it is acutely hazardous, thus it is primarily used for the production of polymers. At room temperature it is a flammable, colorless gas with a sweet odor, but it is easily condensed and usually stored as a liquid. It is one ingredient of cigarette.(L3)

A gas that has been used as an aerosol propellant and is the starting material for polyvinyl resins. Toxicity studies have shown various adverse effects, particularly the occurrence of liver neoplasms.

See also: Poly(vinyl chloride) (related).

Structure

3D Structure

Properties

IUPAC Name |

chloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHJMEDXRYGGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl, Array | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-37-3, 25037-47-2, 9002-86-2 | |

| Record name | Ethene, chloro-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, chloro-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(vinyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021434 | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-01-4 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Chloride Monomer Synthesis Pathways

Abstract

Vinyl chloride monomer (VCM), a cornerstone of the global petrochemical industry, serves as the exclusive precursor to polyvinyl chloride (PVC), a ubiquitous polymer with diverse applications.[1] The ever-increasing demand for PVC necessitates a thorough understanding of the intricate synthesis pathways of its monomer.[2][3] This technical guide provides a comprehensive exploration of the prevalent and emerging methods for VCM production, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the core industrial "balanced process," dissecting the direct chlorination and oxychlorination of ethylene, followed by the thermal cracking of the intermediate 1,2-dichloroethane (EDC). Furthermore, we will examine the historical acetylene-based route and shed light on promising ethane-based technologies that offer a more sustainable and economical future for VCM synthesis.[4][5] This guide emphasizes the underlying chemical principles, process parameters, catalytic systems, and the rationale behind experimental and industrial choices, ensuring a robust and self-validating understanding of VCM production.

The Dominant Paradigm: The Ethylene-Based Balanced Process

Currently, over 95% of the world's VCM supply is produced via the "balanced process," a sophisticated integration of three core stages that elegantly recycles key byproducts, maximizing atom economy and minimizing waste.[2] This process begins with ethylene, a readily available petrochemical feedstock, and chlorine.[6]

The overall balanced process can be summarized by the following net reaction:

2CH₂=CH₂ + Cl₂ + ½O₂ → 2CH₂=CHCl + H₂O [2]

This elegant integration of direct chlorination, oxychlorination, and thermal cracking allows for the complete utilization of chlorine, making it the most economically and environmentally viable route to date.[7]

Stage 1: Direct Chlorination of Ethylene to 1,2-Dichloroethane (EDC)

The initial step involves the direct addition of chlorine to ethylene to produce the key intermediate, 1,2-dichloroethane (EDC).[8] This exothermic reaction is typically carried out in the liquid phase, with EDC itself serving as the reaction medium.[9][10]

Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl[2]

A Lewis acid catalyst, most commonly ferric chloride (FeCl₃), is employed to facilitate the reaction. The process can be operated under two distinct temperature regimes:

-

Low-Temperature Chlorination (LTC): Conducted at temperatures between 50-120°C.[10] This approach minimizes the formation of chlorinated byproducts but requires a separate purification step to remove the catalyst.[10][11]

-

High-Temperature Chlorination (HTC): Operates at temperatures of about 100°C, above the boiling point of EDC.[10] The vaporized EDC can be directly fed to the cracking unit, offering energy savings.[10][11]

The choice between LTC and HTC depends on the desired purity of the EDC and the overall energy integration of the plant. The direct chlorination process boasts high selectivity, with EDC purity often exceeding 99%.[10][12]

-

A jacketed glass reactor is charged with purified 1,2-dichloroethane and a catalytic amount of anhydrous ferric chloride.

-

The reactor is brought to the desired temperature (e.g., 60°C for LTC) using a circulating water bath.

-

Ethylene and chlorine gas are introduced into the reactor through spargers at a controlled molar ratio.

-

The reaction is monitored by gas chromatography to determine the conversion of ethylene and the selectivity to EDC.

-

The product mixture is then washed with a caustic solution to remove the catalyst and any acidic byproducts, followed by a water wash and drying.

Stage 2: Oxychlorination of Ethylene to 1,2-Dichloroethane (EDC)

The oxychlorination process is the cornerstone of the balanced approach, as it consumes the hydrogen chloride (HCl) generated during the subsequent thermal cracking of EDC.[2][11] This highly exothermic reaction combines ethylene, HCl, and oxygen (from air or pure oxygen) in the presence of a catalyst to produce additional EDC.[8][9][13]

Reaction: CH₂=CH₂ + 2HCl + ½O₂ → ClCH₂CH₂Cl + H₂O[2]

The most common catalyst for this process is copper(II) chloride (CuCl₂) supported on a porous material like alumina.[13][14] The reaction is typically carried out in a fluidized-bed or fixed-bed reactor at temperatures between 220-250°C and pressures of 2-6 bar.[9][10] Temperature control is critical to prevent the formation of unwanted byproducts through oxidation of ethylene to carbon oxides and increased cracking of EDC.[2]

The crude EDC from the oxychlorination process is then purified to remove water and other impurities before being combined with the EDC from the direct chlorination step.[2]

-

A porous alumina support is impregnated with an aqueous solution of copper(II) chloride.

-

The impregnated support is dried and calcined to obtain the final catalyst.

-

The catalyst is loaded into a fixed-bed reactor.

-

A gaseous mixture of ethylene, hydrogen chloride, and oxygen is preheated and passed through the catalyst bed at a controlled temperature and pressure.

-

The reactor effluent is cooled, and the condensed liquid phase, containing EDC and water, is separated.

-

The organic phase is then washed and dried to obtain purified EDC.

Stage 3: Thermal Cracking (Pyrolysis) of EDC to Vinyl Chloride Monomer (VCM)

The final step in the balanced process is the thermal cracking, or pyrolysis, of purified EDC to produce VCM and HCl.[8] This highly endothermic reaction is carried out in a furnace at high temperatures.[2]

Reaction: ClCH₂CH₂Cl → CH₂=CHCl + HCl

The pyrolysis is a free-radical chain reaction that occurs in the gas phase.[2] The EDC is fed into a cracking furnace, which consists of long tubes located inside a firebox. The reaction is typically conducted at temperatures of 500-550°C and pressures of 15-30 atm.[15] The conversion of EDC is usually limited to 50-60% to minimize the formation of coke and other byproducts that can foul the reactor tubes.[16][17]

The hot effluent from the furnace is rapidly quenched to stop the reaction and prevent further byproduct formation. The resulting mixture of VCM, HCl, and unreacted EDC is then sent to a purification section.

The purification of VCM is a critical step to ensure it meets the stringent quality requirements for polymerization into PVC.[18] This is typically achieved through a series of distillation columns:

-

HCl Column: The mixture is first fed to a distillation column where HCl is separated as the overhead product and recycled back to the oxychlorination unit.

-

VCM Column: The bottoms from the HCl column are then sent to a second column where the final VCM product is obtained as the overhead. The bottoms from this column, consisting mainly of unreacted EDC, are recycled back to the EDC purification section.[2]

The Historical Route: Acetylene Hydrochlorination

Before the widespread availability of inexpensive ethylene, the primary route to VCM was the hydrochlorination of acetylene.[1] This process involves the reaction of acetylene with hydrogen chloride over a catalyst.[19]

Reaction: C₂H₂ + HCl → CH₂=CHCl[1]

The reaction is exothermic and highly selective, typically employing a mercuric chloride (HgCl₂) catalyst supported on activated carbon.[1][20] The process is generally carried out in the vapor phase in a fixed-bed reactor at temperatures between 160°C and 200°C.[20]

While this method offers high conversion rates and product purity, the high toxicity and volatility of the mercury-based catalyst pose significant environmental and health risks.[20][21] Consequently, this route has been largely phased out in favor of the ethylene-based balanced process, although it is still used in some regions where coal-derived acetylene is more economical than ethylene.[5][22] Recent research has focused on developing mercury-free catalysts, such as those based on gold or ruthenium, to make this process more environmentally benign.[23][24][25]

The Future of VCM Synthesis: Ethane-Based Technologies

In the quest for more sustainable and cost-effective chemical production, researchers are actively exploring the direct conversion of ethane to VCM.[4][5] Ethane is a major component of natural gas and is often more abundant and less expensive than ethylene.[1][3]

Several potential routes for ethane-to-VCM conversion have been investigated:

-

High-Temperature Chlorination: C₂H₆ + 2Cl₂ → CH₂=CHCl + 3HCl[1]

-

High-Temperature Oxychlorination: C₂H₆ + HCl + O₂ → CH₂=CHCl + 2H₂O[1]

These direct routes could significantly reduce the number of process steps and the overall energy consumption compared to the ethylene-based process. However, achieving high selectivity to VCM at high conversion rates remains a significant challenge. Recent studies have shown that catalytic ethane chlorination technologies have the potential to lower production costs by up to 56% and reduce the carbon footprint by as much as 58% in future, more decarbonized energy scenarios.[4][5][26]

Process Comparison and Data Summary

The following table summarizes the key parameters of the different VCM synthesis pathways:

| Parameter | Direct Chlorination | Oxychlorination | Thermal Cracking | Acetylene Hydrochlorination |

| Feedstocks | Ethylene, Chlorine | Ethylene, HCl, Oxygen | 1,2-Dichloroethane | Acetylene, HCl |

| Product | 1,2-Dichloroethane | 1,2-Dichloroethane | Vinyl Chloride, HCl | Vinyl Chloride |

| Catalyst | Ferric Chloride | Copper(II) Chloride | None (Thermal) | Mercuric Chloride (or Au, Ru) |

| Temperature | 50-120°C (LTC) / ~100°C (HTC) | 220-250°C | 500-550°C | 160-200°C |

| Pressure | Atmospheric to 5 bar | 2-6 bar | 15-30 atm | ~1 atm |

| Phase | Liquid | Gas | Gas | Gas |

| Key Advantage | High Selectivity to EDC | Utilizes byproduct HCl | High VCM Yield | High Selectivity to VCM |

| Key Disadvantage | Exothermic, requires cooling | Exothermic, byproduct formation | Endothermic, high energy | Toxic catalyst, environmental concerns |

Visualizing the Pathways

To better illustrate the interconnectedness of the balanced process, the following diagrams are provided.

Sources

- 1. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 2. ou.edu [ou.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Economic and Environmental Competitiveness of Ethane-Based Technologies for Vinyl Chloride Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vinyl Manufacturing Process - Vinyl Council of Australia [vinyl.org.au]

- 7. spglobal.com [spglobal.com]

- 8. asc.co.id [asc.co.id]

- 9. Inside the Reactor: Revealing the Modern Production Process of Ethylene Dichloride (EDC) [chemanalyst.com]

- 10. Tech-Type: Ethylene Chlorination [portfolio-pplus.com]

- 11. valcogroup-valves.com [valcogroup-valves.com]

- 12. Westlake Vinnolit | EDC Direct Chlorination Process Using Boiling Reactor Technology and Direct Chlorination Catalyst [westlakevinnolit.com]

- 13. sinocata.com [sinocata.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nva.sikt.no [nva.sikt.no]

- 16. (123b) Optimising EDC Cracker Operation to Enhance VCM Plant Economics | AIChE [proceedings.aiche.org]

- 17. scielo.br [scielo.br]

- 18. youtube.com [youtube.com]

- 19. cdn.intratec.us [cdn.intratec.us]

- 20. dwsim.fossee.in [dwsim.fossee.in]

- 21. researchgate.net [researchgate.net]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 24. Synthesis of a vinyl chloride monomer via acetylene hydrochlorination with a ruthenium-based N-heterocyclic carbene complex catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 25. Vinyl chloride monomer production | Johnson Matthey [matthey.com]

- 26. Optimization and techno-economic evaluation of an integrated process route for the synthesis of vinyl chloride monomer - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00326H [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Vinyl Chloride

Introduction

Vinyl chloride, systematically known as chloroethene, is an organochloride of immense industrial significance.[1] It exists as a colorless gas at ambient temperature and pressure, characterized by a mild, sweetish odor.[2][3] Primarily, it serves as the monomeric precursor for the production of polyvinyl chloride (PVC), one of the world's most widely utilized synthetic plastics.[1][3] Its industrial production is a cornerstone of the petrochemical industry, making it one of the top twenty largest petrochemicals by production volume.[1]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of vinyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes core scientific data with practical insights into its reactivity, handling, and analysis. We will delve into its structural characteristics, thermodynamic properties, and key chemical transformations, with a particular focus on the mechanism of polymerization. Furthermore, this guide includes validated experimental protocols and safety considerations essential for laboratory and industrial applications.

Part 1: Physical Properties of Vinyl Chloride

The physical state and behavior of vinyl chloride are dictated by its simple molecular structure and low molecular weight. It is a gas under standard conditions but is typically handled and transported as a liquefied compressed gas.[4][5] This dual nature is critical to understanding its storage, handling, and environmental fate. For instance, a release of the liquefied form results in flash evaporation, creating a dense vapor cloud that is heavier than air and can travel along the ground, posing significant flammability and inhalation hazards.[1][6]

Quantitative Physical Data Summary

The following table consolidates the key physical properties of vinyl chloride, providing a quick reference for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Cl | [2] |

| Molecular Weight | 62.50 g/mol | [2][7] |

| Appearance | Colorless gas | [1][4] |

| Odor | Mildly sweet, ethereal | [1][4] |

| Odor Threshold | ~3,000 ppm in air (varies) | [5][8] |

| Boiling Point | -13.4 °C (7.9 °F) | [2][8] |

| Melting/Freezing Point | -153.8 °C (-244.8 °F) | [1][2] |

| Density (Liquid) | 0.911 g/cm³ at 20°C | [1][3] |

| Vapor Density | 2.15 - 2.16 (Air = 1) | [2][6] |

| Vapor Pressure | 2,580 mmHg (344 kPa) at 20°C | [1][2] |

| Flash Point | -78 °C (-108.4 °F) | [1][2] |

| Autoignition Temp. | 472 °C (882 °F) | [2] |

| Flammability Limits | 3.6% - 33% by volume in air | [1][2] |

| Solubility in Water | 1.1 - 2.76 g/L at 25°C (Slightly soluble) | [4][8] |

| Solubility (Organic) | Soluble in alcohols, ethers, hydrocarbons, chlorinated solvents | [4][9] |

| Log Kₒw | 1.38 - 1.46 | [8] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of vinyl chloride is dominated by the reactivity of its carbon-carbon double bond, which makes it susceptible to addition reactions. This reactivity is the very reason for its industrial utility, but also the source of its inherent instability under certain conditions.

Polymerization to Polyvinyl Chloride (PVC)

The most significant chemical reaction of vinyl chloride is its polymerization into PVC.[10] This is an exothermic addition polymerization process, typically proceeding via a free-radical mechanism.[11][12] The reaction opens the double bond of the vinyl chloride monomer (VCM), allowing molecules to link together to form long polymer chains.[10]

The process can be initiated by heat, light, or, more commonly in industrial settings, through the use of catalysts such as organic peroxides.[1][12] Due to the exothermic nature of the reaction, uncontrolled polymerization can lead to a dangerous, rapid increase in temperature and pressure, a phenomenon known as "runaway polymerization," which can result in fire or explosion.[1][6] For this reason, commercial VCM is often stabilized with an inhibitor during transport and storage.[7]

Industrial production of PVC is primarily achieved through three methods:

-

Suspension Polymerization (~80%): VCM is dispersed as fine droplets in water and polymerized. This method is effective for heat dissipation and control.[13][14]

-

Emulsion Polymerization (~12%): Surfactants are used to disperse the monomer in water, leading to very fine polymer particles.[11][13]

-

Bulk Polymerization (~8%): The reaction occurs in liquid VCM without a solvent, which can be difficult to control due to poor heat removal.[11][13]

Caption: Free-radical polymerization of vinyl chloride to PVC.

Other Key Reactions and Reactivity

-

Oxidation and Peroxide Formation: In the presence of air or oxygen, particularly under the influence of light or heat, vinyl chloride can form unstable peroxides.[1][15] These peroxides are explosive and can also act as initiators for uncontrolled polymerization.[15]

-

Combustion: When ignited, vinyl chloride burns to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), carbon monoxide (CO), and trace amounts of phosgene (COCl₂).[1][7]

-

Incompatibilities: Vinyl chloride is highly reactive and incompatible with strong oxidizing agents, strong alkalis, and certain metals like copper and aluminum, which can catalyze violent reactions.[1][2] It will also react with iron and steel in the presence of moisture.[1]

Part 3: Spectroscopic Analysis

For researchers and quality control professionals, identifying and quantifying vinyl chloride is crucial. Several analytical techniques are employed for this purpose.

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is the primary method for separating and quantifying residual VCM in PVC products or environmental samples.[16] Headspace GC is a particularly effective technique for analyzing VCM in solid polymer samples.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a rapid method for analysis based on the characteristic infrared absorption spectrum of vinyl chloride.[16] It can be used for direct measurement in the gas phase. The C-Cl stretching vibration near 610 cm⁻¹ is a key identifying peak, especially in soft PVC where plasticizer signals can interfere with other regions of the spectrum.[17]

Part 4: Experimental Protocols

The following protocols are provided as foundational methodologies. CAUTION: Vinyl chloride is an extremely flammable gas and a known human carcinogen.[1][18] All work must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

Protocol: Determination of Boiling Point (Microscale)

This protocol outlines the determination of the boiling point for a liquefied gas like vinyl chloride, adapted for a laboratory setting.

Objective: To verify the boiling point of a vinyl chloride sample at atmospheric pressure.

Methodology:

-

Apparatus Setup: Place a small test tube containing a capillary tube (sealed at the top) inverted inside it into a beaker. This beaker will act as a cooling bath.

-

Cooling: Prepare a dry ice/acetone or liquid nitrogen bath around the beaker to cool the apparatus to well below -14°C.

-

Condensation: Carefully introduce gaseous vinyl chloride from a lecture bottle or other certified source via a tube into the cooled test tube. The gas will condense into a liquid. Collect approximately 1-2 mL of liquid.

-

Heating: Remove the cooling bath and replace it with a room-temperature water bath. Place a calibrated low-temperature thermometer into the test tube, ensuring the bulb is immersed in the liquid vinyl chloride but not touching the glass.

-

Observation: As the liquid warms, a steady stream of bubbles will emerge from the inverted capillary tube. The boiling point is the temperature at which, upon very slight cooling, the stream of bubbles stops and the liquid just begins to recede back into the capillary tube.

-

Validation: Repeat the measurement 2-3 times to ensure consistency. The recorded temperature should be corrected for the current atmospheric pressure.

Protocol: Laboratory-Scale Suspension Polymerization of VCM

This protocol provides a conceptual workflow for synthesizing PVC on a laboratory scale.

Objective: To demonstrate the free-radical polymerization of VCM in an aqueous suspension.

Methodology:

-

Reactor Preparation: A high-pressure glass or stainless-steel laboratory reactor equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet ports is prepared and pressure tested.

-

Charge Reactor: Add deionized water and a suspending agent (e.g., polyvinyl alcohol) to the reactor.

-

Purge System: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen, to remove all oxygen.

-

Add Monomer: Cool the reactor and charge the required amount of liquid vinyl chloride monomer.

-

Initiation: While stirring vigorously to maintain the suspension, heat the reactor to the target temperature (e.g., 50-70°C). Once stable, inject a solution of a suitable organic peroxide initiator (e.g., benzoyl peroxide).

-

Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure closely. Use a cooling jacket or bath to maintain a constant temperature. The reaction is typically followed by observing a drop in pressure as the denser PVC polymer is formed from the gaseous monomer.[13]

-

Termination & Venting: Once the pressure drop ceases (indicating high conversion), cool the reactor. Carefully vent any unreacted VCM to a designated chemical scrubbing or capture system.

-

Product Isolation: Open the reactor, and filter the resulting PVC slurry. Wash the white PVC powder with water and then dry it in a vacuum oven at a low temperature.

Caption: Experimental workflow for lab-scale PVC synthesis.

Conclusion

Vinyl chloride is a molecule of fundamental importance in the chemical industry, defined by its high reactivity centered on the carbon-carbon double bond. Its physical properties—being a gas at STP but easily liquefiable—dictate its handling and storage protocols. The propensity of vinyl chloride to undergo rapid, exothermic polymerization is the basis for its primary application but also presents significant safety challenges that require rigorous control. A thorough understanding of these physical and chemical principles is not merely academic; it is essential for ensuring the safe handling, effective utilization, and responsible management of this vital industrial chemical.

References

-

Wikipedia. Vinyl chloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6338, Vinyl Chloride. [Link]

-

Westlake Chemical. (2018). Vinyl Chloride Summary. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Vinyl Chloride. [Link]

-

Vinyl Council of Australia. Manufacturing Process. [Link]

-

Solubility of Things. Vinyl Chloride. [Link]

-

Wikipedia. Polyvinyl chloride. [Link]

-

British Plastics Federation. polyvinylchloride (pvc) - (emulsion polymerisation). [Link]

-

Qatar Petrochemical Company (QAPCO). Vinyl Chloride Monomer (VCM). [Link]

-

The Essential Chemical Industry. Poly(chloroethene) (Polyvinyl chloride). [Link]

-

GLAD. Polyvinyl chloride, suspension polymerization process. [Link]

-

Fire Engineering. (1986). Chemical Data Notebook Series: Vinyl Chloride. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Vinyl Chloride. [Link]

-

U.S. Environmental Protection Agency. Vinyl chloride. [Link]

-

Centers for Disease Control and Prevention (ATSDR). Medical Management Guidelines for Vinyl Chloride. [Link]

-

Cedre.fr. Chemical Response Guide: Vinyl chloride. [Link]

-

Beyond Plastics. (2023). Vinyl Chloride: A Toxic Chemical That Threatens Human Health. [Link]

-

Chemical Safety Facts. Vinyl Chloride. [Link]

-

NANOLAB. Vinyl Chloride Determination: Carcinogenic Substance. [Link]

-

Shimadzu. Infrared Spectra of Polyvinyl Chloride. [Link]

-

Berens, A. R. (1975). Analysis for vinyl chloride in PVC powders by head-space gas chromatography. Journal of Applied Polymer Science. [Link]

Sources

- 1. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 2. westlake.com [westlake.com]

- 3. VCM [qapco.com]

- 4. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. fireengineering.com [fireengineering.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Table 4-2, Physical and Chemical Properties of Vinyl Chloride - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Vinyl Manufacturing Process - Vinyl Council of Australia [vinyl.org.au]

- 11. inference.org.uk [inference.org.uk]

- 12. Poly(chloroethene) (Polyvinyl chloride) [essentialchemicalindustry.org]

- 13. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 14. globallcadataaccess.org [globallcadataaccess.org]

- 15. VINYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nano-lab.com.tr [nano-lab.com.tr]

- 17. shimadzu.com [shimadzu.com]

- 18. nj.gov [nj.gov]

Introduction: The Duality of Poly(vinyl chloride) - Utility and Instability

An In-Depth Technical Guide to the Thermal Decomposition Mechanisms of Vinyl Chloride

Poly(vinyl chloride), or PVC, is one of the most widely produced synthetic polymers, valued for its versatility, durability, and low cost. Its applications span from construction materials like pipes and window frames to medical devices and consumer goods. However, this utility is counterbalanced by its inherent thermal instability.[1] The carbon-chlorine bond is the primary source of this instability, making PVC susceptible to degradation when exposed to heat, such as during processing, in a fire, or in thermal recycling processes like pyrolysis.[2]

Understanding the intricate mechanisms of its thermal decomposition is not merely an academic exercise. For materials scientists, it is crucial for developing effective stabilizers to prevent degradation during processing.[1] For chemical and environmental engineers, this knowledge is fundamental to designing efficient pyrolysis technologies for chemical recycling, aiming to convert plastic waste into valuable feedstocks while managing the release of hazardous byproducts like hydrogen chloride (HCl) and chlorinated organic compounds.[3][4] This guide provides a comprehensive exploration of the core decomposition pathways, kinetic parameters, and the analytical methodologies used to elucidate these complex reactions.

Part 1: The Core Mechanisms of Decomposition

The thermal degradation of PVC is not a single event but a multi-stage process, dominated by two principal phases. The first stage, occurring at relatively low temperatures (approximately 220–380°C), is characterized by dehydrochlorination.[5][6] The second, higher-temperature stage (approximately 380–560°C) involves the degradation of the polyene backbone formed in the first stage, leading to the evolution of a complex mixture of hydrocarbons and the formation of a carbonaceous char.[5] Within this framework, several competing mechanisms have been proposed and investigated.

Stage 1: Dehydrochlorination - The Initial Unraveling

The initial and most critical step is the elimination of hydrogen chloride from the polymer chain. This process is autocatalytic, meaning the released HCl can accelerate further degradation.[7][8][9] Three primary mechanisms are considered to govern this stage.

Ab initio molecular orbital calculations suggest that HCl can be eliminated through a concerted, unimolecular process without the involvement of radical or ionic intermediates.[10] This can occur via two main transition states:

-

Four-Center Elimination (α,β-Elimination): This pathway involves a four-membered ring transition state where a β-hydrogen and the α-chlorine are eliminated simultaneously to form HCl and a double bond in the polymer chain.

-

Three-Center Elimination (α,α-Elimination): This less common pathway involves the formation of a vinylidene intermediate, which is less stable but has a lower overall energy barrier according to some computational studies.[10]